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Compound of Interest

Compound Name:
6-fluoro-3-nitro-1H-pyrrolo[3,2-

b]pyridine

CAS No.: 1190312-36-7

Cat. No.: B3026932

Get Quote

Before deploying any building block in a synthetic campaign, establishing its exact molecular

identity is non-negotiable. 6-Fluoro-3-nitro-5-azaindole (an isomer of the C7H4FN3O2 family)

exhibits specific quantitative properties that make it an ideal starting material for lead

optimization[4].

Table 1: Physicochemical Properties of 6-Fluoro-3-nitro-5-azaindole
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Property Value

IUPAC Nomenclature 6-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula C7H4FN3O2

Molecular Weight 181.12 g/mol

Monoisotopic Mass 181.0287 Da

Hydrogen Bond Donors 1 (Pyrrole NH)

Hydrogen Bond Acceptors 4 (Pyridine N, Nitro O x2, F)

Estimated tPSA ~74.1 Å²

Section 2: The Causality of Structural Design
Every atom in 6-fluoro-3-nitro-5-azaindole serves a distinct pharmacological or synthetic

purpose:

The 5-Aza Nitrogen: Replacing the C5 carbon of an indole with nitrogen lowers the overall

lipophilicity (LogP) and introduces a critical hydrogen-bond acceptor. In kinase inhibitor

design, this nitrogen frequently participates in bidentate hydrogen bonding with the kinase

hinge region[3].

The 6-Fluoro Substituent: The C-F bond is significantly stronger than the C-H bond,

providing a metabolic shield against oxidative degradation[5]. Furthermore, placing the highly

electronegative fluorine adjacent to the pyridine nitrogen withdraws electron density, lowering

the basicity of the heterocycle and improving membrane permeability[2].

The 3-Nitro Group: Direct amination of electron-rich pyrrole rings is synthetically chaotic. The

nitro group acts as an electron-withdrawing placeholder that stabilizes the ring during

storage and handling, which can later be cleanly reduced to an amine to access the solvent

channel of target proteins.
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Structural Causality in Drug Design
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Caption: Logical relationship between the structural features of 6-fluoro-3-nitro-5-azaindole and

drug design.

Section 3: Self-Validating Experimental Protocols
A protocol is only as robust as its validation checkpoints. The following methodologies detail the

synthesis of 6-fluoro-3-nitro-5-azaindole and its subsequent reduction, emphasizing the why

behind each step.

Protocol A: Electrophilic Aromatic Nitration of 6-Fluoro-5-azaindole Objective: Regioselective

installation of the nitro group at the C3 position.

Acidic Activation: Dissolve 1.0 eq of 6-fluoro-5-azaindole in concentrated sulfuric acid

(H₂SO₄) at 0 °C.

Causality: The strongly acidic medium protonates the pyridine nitrogen. This deactivates

the six-membered ring and directs the electrophilic attack exclusively to the electron-rich

C3 position of the pyrrole ring.

Electrophilic Addition: Add 1.1 eq of fuming nitric acid (HNO₃) dropwise, strictly maintaining

the internal temperature below 5 °C.
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Causality: Nitration is highly exothermic. Strict thermal control prevents oxidative cleavage

of the pyrrole ring and suppresses di-nitration.

Kinetic Quenching: Pour the reaction mixture over crushed ice with vigorous stirring.

Causality: Rapid dilution and cooling trap the kinetic product. The highly polar 6-fluoro-3-

nitro-5-azaindole precipitates out of the aqueous phase.

Neutralization & Isolation: Filter the precipitate and wash extensively with cold saturated

aqueous NaHCO₃ until the filtrate is neutral.

Causality: Removing residual sulfuric acid is critical; trace acid will catalyze degradation

during downstream drying and storage.

Validation Checkpoint: Do not proceed without LC-MS confirmation. The product must show

an m/z of 182.1[M+H]+. In ¹H-NMR, the characteristic C3-H proton signal (typically around

6.5 ppm) must be completely absent, confirming regioselective substitution.

Protocol B: Controlled Reduction to 3-Amino-6-fluoro-5-azaindole Objective: Unmasking the

amine for downstream cross-coupling.

Catalytic Suspension: Suspend the validated 6-fluoro-3-nitro-5-azaindole in a 1:1 mixture of

methanol and ethyl acetate. Add 10% Pd/C catalyst (0.1 eq by weight).

Hydrogenation: Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room

temperature for 4 hours.

Causality: We utilize mild, atmospheric pressure rather than high-pressure hydrogenation

to prevent hydrodefluorination—a common side reaction where the C-F bond is cleaved by

hyperactive palladium surfaces.

Safe Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket.

Causality: Pd/C is highly pyrophoric when dry. The Celite pad safely traps the catalyst

while the nitrogen blanket prevents spontaneous ignition.

Validation Checkpoint: Evaporate the solvent and analyze via LC-MS (m/z 152.1 [M+H]+).

¹H-NMR must reveal a new, broad singlet integrating to 2 protons (the -NH₂ group),
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validating the successful unmasking of the amine.
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Caption: Step-by-step experimental workflow and self-validation for the synthesis of 3-amino-6-

fluoro-5-azaindole.

Conclusion
The utility of 6-fluoro-3-nitro-5-azaindole extends far beyond its basic molecular formula of

C₇H₄FN₃O₂. By understanding the physical organic chemistry that governs its reactivity and

stability, drug development professionals can leverage this scaffold to systematically design out

metabolic liabilities while designing in target selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5c02359
https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_html/-char/en
https://www.aaronchem.com/1172067-55-8
https://www.tandfonline.com/doi/full/10.1080/14756360701425014
https://www.benchchem.com/product/b3026932/docs#section-1-molecular-identity-and-quantitative-physicochemical-data
https://www.benchchem.com/product/b3026932/docs#section-1-molecular-identity-and-quantitative-physicochemical-data
https://www.benchchem.com/product/b3026932/docs#section-1-molecular-identity-and-quantitative-physicochemical-data
https://www.benchchem.com/product/b3026932/docs#section-1-molecular-identity-and-quantitative-physicochemical-data
https://www.benchchem.com/product/b3026932?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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